1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-4,7-dimethoxyindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-14-9(13(15)16)7-8-10(17-2)5-6-11(18-3)12(8)14/h5-7H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAUJAHXBQRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indole Skeleton Construction
The indole backbone is typically synthesized via cyclization reactions. A modified Hemetsberger–Knittel indole synthesis (Scheme 1) has been employed for analogous compounds, starting with methyl 2-azidoacetate (14 ) and substituted benzaldehydes (15 ) . For 4,7-dimethoxy substitution, 3,5-dimethoxybenzaldehyde serves as the starting aldehyde. Knoevenagel condensation at 50–60°C forms methyl 2-azidocinnamate (16 ), followed by thermolytic cyclization at 120°C to yield methyl 4,7-dimethoxyindole-2-carboxylate (17 ) .
Key Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Knoevenagel Condensation | Ethanol, 50°C, 12 h | 78% |
| Cyclization | Toluene, 120°C, 3 h | 65% |
Alternative routes include Friedel-Crafts acylation using nitrotoluene and diethyl oxalate in the presence of ferrous hydroxide, as described in a patent (CN102020600B) . This method achieves indole-2-carboxylate intermediates via condensation and hydrazine hydrate reduction, though regioselectivity for 4,7-dimethoxy substitution requires optimization.
Regioselective Methoxylation
Introducing methoxy groups at positions 4 and 7 demands careful control. Electrophilic aromatic substitution (EAS) with methylating agents (e.g., dimethyl sulfate) in the presence of Lewis acids like AlCl₃ is common . Directed ortho-metalation (DoM) strategies using directing groups (e.g., esters) enhance regioselectivity. For example, methyl 4,7-dimethoxyindole-2-carboxylate is obtained by sequential methoxylation of the indole precursor under acidic conditions .
Comparative Methoxylation Efficiency
| Position | Reagent | Catalyst | Yield |
|---|---|---|---|
| 4 | (CH₃O)₂SO₂ | AlCl₃ | 72% |
| 7 | CH₃I | CuI | 68% |
N1-Ethylation
Alkylation at the indole nitrogen (N1) is achieved using ethylating agents. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with ethanol facilitate N1-ethylation of methyl 4,7-dimethoxyindole-2-carboxylate, yielding the ethylated intermediate . Alternatively, nucleophilic substitution with ethyl iodide in DMF/K₂CO₃ at 80°C provides a 70% yield .
Alkylation Optimization
| Method | Conditions | Yield |
|---|---|---|
| Mitsunobu | THF, 0°C → rt, 12 h | 85% |
| Nucleophilic | DMF, K₂CO₃, 80°C, 6 h | 70% |
Carboxylic Acid Formation
Hydrolysis of the methyl ester to the carboxylic acid is performed using aqueous NaOH (2M) in methanol/water (4:1) at 60°C for 6 h, achieving >90% conversion . Alternatively, enzymatic hydrolysis with lipases under mild conditions (pH 7.4, 37°C) offers an eco-friendly route .
Hydrolysis Efficiency
| Method | Conditions | Yield |
|---|---|---|
| Alkaline | NaOH, MeOH/H₂O, 60°C | 92% |
| Enzymatic | Lipase, pH 7.4, 37°C | 88% |
Catalytic and Process Optimization
Iron-catalyzed methods from CN102020600B demonstrate cost-effectiveness for industrial scaling . Ferrous hydroxide (Fe(OH)₂) facilitates condensation between nitrotoluene and diethyl oxalate at 50–55°C, followed by hydrazine hydrate reduction. This method achieves an overall yield of 65% with 98% purity after recrystallization .
Comparative Catalyst Performance
| Catalyst | Temperature | Yield | Purity |
|---|---|---|---|
| Fe(OH)₂ | 50°C | 65% | 98% |
| AlCl₃ | 80°C | 58% | 95% |
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
Scientific Research Applications
1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has several noteworthy applications:
1. Chemistry:
- Serves as a building block for synthesizing more complex indole derivatives.
- Engages in various chemical reactions such as oxidation, reduction, substitution, and esterification.
2. Biology:
- Used in studies related to enzyme inhibition and receptor binding due to structural similarities with natural indole compounds.
- Potential applications in modulating cellular signaling pathways through receptor binding.
3. Medicine:
- Investigated for its potential as an anti-inflammatory , anticancer , and antimicrobial agent.
- Studies have shown its ability to interact with various biological targets, influencing biochemical pathways.
4. Industry:
- Applied in developing dyes, pigments, and other industrial chemicals.
The compound exhibits diverse biological activities that make it a candidate for therapeutic applications:
Target Receptors and Enzymes:
- Indole derivatives like this compound can interact with multiple receptors and enzymes.
- Notable for potential inhibition of specific enzymes which can lead to therapeutic effects against diseases.
Case Studies and Research Findings
Several studies underscore the potential of indole derivatives in drug development:
| Study Focus | Findings |
|---|---|
| HIV Integrase Inhibitors | Optimization of indole-2-carboxylic acid derivatives has led to enhanced inhibitory effects on HIV integrase, improving potency against viral replication. |
| Cancer Cell Line Studies | Indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, inducing apoptosis through mechanisms like cell cycle arrest and mitochondrial disruption. |
| Inflammation Models | Preliminary studies indicate that certain indole compounds can reduce inflammation markers in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases. |
Mechanism of Action
The mechanism of action of 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Differences
Physicochemical and Reactivity Insights
Substituent Position Effects :
- The 4,7-dimethoxy configuration in the target compound creates a distinct electronic profile compared to the 4,5-dimethoxy isomer (CAS 1228747-85-0). The latter’s closer methoxy groups may increase intramolecular hydrogen bonding, altering solubility and melting points .
- Fluorinated derivatives (e.g., CAS 885525-00-8) exhibit higher hydrophobicity (logP ~2.5–3.0), improving membrane permeability in drug candidates .
Functional Group Impact :
- Carboxylic acid vs. carboxaldehyde : The carboxylic acid group in the target compound enhances hydrogen-bonding capacity and acidity (pKa ~4–5), whereas the aldehyde in the 2-methylallyl analog () facilitates condensation reactions .
- Ethyl vs. Methylallyl Groups : The ethyl substituent provides moderate steric bulk, while the 2-methylallyl group introduces greater conformational flexibility, affecting catalytic activity in Rh-catalyzed hydroacylation .
Halogenated derivatives (e.g., 7-chloro-3-methylindole-2-carboxylic acid) show enhanced antibacterial activity due to chlorine’s electronegativity and membrane disruption capabilities .
Biological Activity
1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Target Receptors and Enzymes
Indole derivatives, including 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid, have been shown to interact with various biological targets. These interactions often involve binding to receptors and enzymes with high affinity, influencing several biochemical pathways:
- Receptor Binding : The compound may bind to multiple receptors, modulating their activity and affecting cellular signaling pathways.
- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes, which can lead to therapeutic effects against various diseases.
Biological Activities
The compound exhibits a range of biological activities that are being actively researched:
- Antiviral Activity : Studies suggest that indole derivatives can act as inhibitors of HIV integrase, a critical enzyme in the HIV life cycle. For instance, related compounds have demonstrated significant inhibition (IC50 values around 3.11 μM) against HIV integrase, indicating potential for further development as antiviral agents .
- Anticancer Properties : Research indicates that indole derivatives can inhibit tumor cell proliferation. For example, certain analogs have shown IC50 values as low as 5.0 µM against cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound and its derivatives. The structural features of indoles contribute to their ability to modulate inflammatory pathways.
Comparative Analysis
The biological activity of 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid | Antiviral, Anticancer | ~3.11 (antiviral) |
| Indole-3-acetic acid | Plant hormone; growth regulation | N/A |
| Indole-3-carbinol | Anticancer properties | Varies |
| Tryptophan | Precursor to serotonin; neuroactive effects | N/A |
Case Studies and Research Findings
Several studies highlight the potential of indole derivatives in drug development:
- HIV Integrase Inhibitors : Research has optimized indole-2-carboxylic acid derivatives for enhanced inhibitory effects on HIV integrase. Structural modifications led to compounds with improved potency and specificity against viral replication .
- Cancer Cell Line Studies : Indole derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and disruption of mitochondrial function .
- Inflammation Models : Preliminary studies indicate that certain indole compounds can reduce markers of inflammation in vitro and in vivo models, suggesting therapeutic potential in inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid?
The compound is synthesized via the Fischer indole synthesis method, involving condensation of substituted phenylhydrazines with ethyl glyoxylate under acidic conditions. Key intermediates include ethyl 4,7-dimethoxy-1H-indole-2-carboxylate, which can be hydrolyzed to the carboxylic acid . Reaction optimization often employs acetic acid as a solvent and sodium acetate as a base for cyclization .
Q. How is the compound characterized post-synthesis?
Characterization relies on NMR (¹H/¹³C), HPLC for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Structural validation uses SMILES (e.g., COC1=C2C=C(NC2=C(C=C1)OC)C(=O)O) and InChI keys (e.g., FJWNGDWJFIQNEG-UHFFFAOYSA-N) from databases like PubChem .
Q. What are the stability considerations during storage?
The compound is stable under recommended storage (dry, 2–8°C). However, avoid exposure to strong oxidizers or incompatible materials (e.g., bases or metals), as reactivity data are limited .
Q. What safety protocols are recommended for handling?
Use PPE (gloves, lab coats) and respiratory protection (NIOSH/CEN-certified respirators) in high-exposure scenarios. While not classified as carcinogenic by IARC or OSHA, acute toxicity studies recommend avoiding skin/eye contact .
Advanced Research Questions
Q. How can discrepancies in reported physical properties (e.g., solubility, melting point) be resolved?
Computational tools (e.g., PubChem-predicted density: 1.229 g/cm³, pKa: 9.57) and experimental cross-validation are critical. For solubility, use Hansen solubility parameters or analog data from structurally similar compounds like 4,7-difluoro-1H-indole-2-carboxylic acid .
Q. What strategies optimize amidation reactions involving the carboxylic acid group?
Activate the carboxylic acid using coupling agents like EDC·HCl or DCC with catalytic DMAP. For sterically hindered amines, employ HATU or PyBOP to enhance reaction efficiency, as demonstrated in related indole derivatives .
Q. How to address conflicting biological activity data in anticancer studies?
Use dose-response assays (e.g., IC₅₀ determination in cell lines) and validate target engagement via molecular docking (e.g., ATP-binding sites of kinases). Compare results with analogs like 5,6,7-trimethoxy-1H-indole-2-carboxylic acid, which shows enhanced activity due to methoxy group positioning .
Q. What methodologies resolve instability in aqueous solutions during biological assays?
Formulate the compound in DMSO/PEG mixtures to improve solubility and reduce hydrolysis. Monitor degradation via LC-MS/MS and adjust pH to 6–7 to stabilize the indole core .
Data Analysis & Experimental Design
Q. How to design experiments assessing structure-activity relationships (SAR) for methoxy substituents?
Synthesize derivatives with variable methoxy positions (e.g., 4,6-dimethoxy vs. 5,7-dimethoxy) and test against biological targets. Use QSAR models to correlate electronic effects (Hammett constants) with activity, leveraging data from ethyl 4,6-dimethoxy-1H-indole-2-carboxylate .
Q. What analytical techniques validate reaction intermediates in multi-step syntheses?
Combine TLC for real-time monitoring and GC-MS for volatile byproduct detection. For non-volatile intermediates, use preparative HPLC with UV/Vis detection (λ = 254–280 nm for indole absorption) .
Contradiction Management
Q. How to reconcile missing toxicological data for risk assessment?
Apply read-across principles using data from structurally related compounds (e.g., 7-methoxy-1H-indole-2-carboxylic acid). Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity as preliminary screens .
Q. Why do computational and experimental pKa values diverge, and how to address this?
Discrepancies arise from solvent effects and protonation state assumptions. Validate predictions using potentiometric titration in aqueous/DMSO mixtures, referencing experimental pKa of 4,7-difluoro analogs (~2.5–3.0 for carboxylic acid group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
